N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound (CAS: 872208-25-8) features a benzofuro[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3-methoxybenzyl group and at position 2 with a sulfanyl acetamide moiety bearing a 2-ethylphenyl substituent. Its molecular formula is C₂₈H₂₃N₃O₄S, with a molecular weight of 497.57 g/mol. Synonymous identifiers include ZINC2715958 and AKOS001856876 . The benzofuropyrimidinone scaffold is notable for its fused heterocyclic system, which is often associated with bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer research.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-19-10-4-6-13-22(19)29-24(32)17-36-28-30-25-21-12-5-7-14-23(21)35-26(25)27(33)31(28)16-18-9-8-11-20(15-18)34-2/h4-15H,3,16-17H2,1-2H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFIOAQLFQZEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that suggests potential biological activity. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C28H25N3O4S
- Molecular Weight : 499.6 g/mol
- CAS Number : 900002-16-6
The structure includes a benzofuro-pyrimidine moiety linked to an acetamide group, which may influence its interaction with biological targets.
Anticancer Activity
The compound's structural components are reminiscent of known anticancer agents. Studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation and survival. For example, inhibitors targeting phospholipase D (PLD) have demonstrated the capability to induce apoptosis in cancer cells . Given the presence of a sulfanyl group in this compound, it may also influence cellular signaling pathways related to cancer progression.
While direct studies on the mechanisms of action for N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide are sparse, insights can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.
- Induction of Apoptosis : The ability to promote programmed cell death is a common feature among anticancer agents.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects.
Case Studies
While specific case studies on this compound are not available in the literature, analogous compounds have been evaluated for their biological activities:
Scientific Research Applications
Antibacterial Properties
Research has indicated that derivatives of similar structures exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest potential use as antibacterial agents .
Anticancer Activity
A notable application of this compound is its potential anticancer properties. In a study involving drug library screening on multicellular spheroids, compounds with similar structural motifs demonstrated cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Antibacterial Evaluation : A study synthesized several 4-oxopyrimidin derivatives and tested their antibacterial efficacy. The results showed that compounds with structural similarities to N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibited MIC values around 256 µg/mL against E. coli and S. aureus .
- Cytotoxic Screening : In another investigation, a library of compounds was screened for anticancer activity using multicellular spheroid models. The findings highlighted several candidates with promising cytotoxic profiles, leading to further exploration of their mechanisms and potential therapeutic applications .
Potential Therapeutic Uses
Given its structural complexity and biological activity, N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may have applications in:
- Antibacterial Treatments : Developing new antibiotics targeting resistant bacterial strains.
- Cancer Therapy : Formulating novel anticancer drugs based on its cytotoxic properties.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Acetamide Group
N-(2-Chlorophenyl) Analogue
- Structure : The compound in (CAS: 872208-24-7) replaces the 2-ethylphenyl group with a 2-chlorophenyl substituent.
- However, this substitution may reduce solubility compared to the ethyl group due to increased hydrophobicity .
N-(2,3-Dimethylphenyl) Analogue
- Structure: describes a compound (CAS: 477330-62-4) with a 2,3-dimethylphenyl group and a hexahydrobenzothieno[2,3-d]pyrimidine core.
- Impact: The methyl groups increase steric bulk, possibly hindering binding in tight enzymatic pockets. The sulfur atom in the benzothieno ring (vs. oxygen in benzofuro) may alter π-π stacking and hydrogen-bonding profiles .
Core Heterocycle Modifications
Benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives
- Structure: highlights compounds with a triazolo-pyrimidine fused to a benzothieno ring.
- However, the larger heterocyclic system may reduce metabolic stability .
Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives
Computational and Structural Comparisons
Molecular Similarity Metrics
- Tanimoto and Dice Coefficients : and emphasize the use of these metrics to quantify structural similarity. For example, the target compound and its 2-chlorophenyl analogue () likely share a high Tanimoto score (>0.85) due to conserved core and substituent positions.
- Morgan Fingerprints: Used in to cluster compounds by Murcko scaffolds. The benzofuropyrimidinone core clusters separately from benzothieno or triazolo derivatives, underscoring divergent chemotypes .
Docking Affinity Variability
- notes that minor structural changes (e.g., ethyl → chlorine) significantly alter docking scores. For instance, the 2-ethylphenyl group’s hydrophobic interactions may stabilize binding in lipophilic pockets, whereas chlorine’s electronegativity could polarize interactions .
Bioactivity and Pharmacological Implications
- Bioactivity Clustering: demonstrates that compounds with similar structures cluster by bioactivity. The target compound’s benzofuropyrimidinone core may align with kinase inhibitors, while triazolo derivatives () could favor protease targets .
- Metabolite Dereplication : Molecular networking () aids in identifying metabolites with conserved fragmentation patterns, critical for optimizing lead compounds .
Preparation Methods
[4+2] Annulation/Aromatization
A one-pot cascade reaction between benzofuran-derived azadienes and N-Ts cyanamides enables efficient construction of the fused benzofuropyrimidine system. Key steps include:
- Azadiene Activation : Benzofuran-3-carbaldehyde derivatives react with ammonium acetate to generate azadienes.
- Cycloaddition : N-Tosyl cyanamides participate via carbodiimide anion intermediates, forming the pyrimidine ring through a [4+2] annulation.
- Aromatization : Oxidative elimination under mild conditions (e.g., air or MnO₂) yields the fully conjugated system.
Optimization Insight :
Nitrobenzofuran Cyclization
An alternative route starts with 3-amino-5-nitro-2-benzofuran ethyl ester , which undergoes cyclization with formamide derivatives to form the pyrimidine ring:
- Nucleophilic Attack : The amino group attacks the carbonyl carbon of formamide.
- Ring Closure : Intramolecular dehydration forms the pyrimidine moiety.
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for further functionalization.
Crystallization and Purification
Solvent Selection
Hydrogen Bonding Networks
Crystallographic studies reveal stabilizing interactions:
- N—H···O Bonds : Form chains along the a-axis, as seen in analogous structures.
- C—H···π Interactions : Contribute to 2D supramolecular layers.
Spectroscopic Characterization
Key Data for Target Compound :
Mechanistic Insights
Chemoselectivity in Annulation
DFT calculations confirm that N-Ts cyanamides favor carbodiimide anion intermediates over cyanamide anions during [4+2] cyclization, preventing side-product formation.
Sulfur Nucleophilicity
The thiol group’s reactivity is enhanced by polar aprotic solvents (e.g., DMF), which stabilize transition states during acetamide coupling.
Industrial-Scale Considerations
Cost-Effective Modifications
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 78% (annulation step) |
| E-Factor | 12.3 (excluding solvents) |
Challenges and Solutions
Byproduct Formation
Low Crystallinity
- Issue : Amorphous product from direct precipitation.
- Fix : Seeding with microcrystals during slow cooling.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically including:
- Step 1 : Formation of the benzofuropyrimidinone core via cyclization under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2 : Introduction of the sulfanylacetamide moiety via nucleophilic substitution, requiring anhydrous conditions and a base like K₂CO₃ .
- Step 3 : Final purification using preparative HPLC or column chromatography to isolate the product with >95% purity . Key conditions : Temperature control (±2°C), solvent selection (e.g., ethanol for solubility), and reaction time optimization (monitored via TLC) .
Q. Which spectroscopic and chromatographic techniques confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (485.6 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| Ethanol | 10–15 |
| Water | <0.1 |
| (Derived from structurally analogous compounds) . |
Advanced Research Questions
Q. How can conflicting biological activity data across assays be resolved?
- Mechanism : Discrepancies may arise from off-target interactions or assay-specific conditions (e.g., cell line variability).
- Methodology :
- Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
- Use competitive binding assays with radiolabeled ligands to confirm target engagement .
- Cross-validate with in silico docking (e.g., AutoDock Vina) to prioritize plausible targets .
Q. What strategies optimize synthetic yield while minimizing side products?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Side product analysis : Use LC-MS to trace byproducts (e.g., uncyclized intermediates) and adjust stoichiometry .
- Catalyst screening : Test palladium/copper catalysts for Suzuki-Miyaura couplings to improve efficiency .
Q. How can computational modeling elucidate structure-activity relationships (SAR)?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., CXCR3 chemokine receptors) to identify critical binding residues .
- Quantum Mechanics (QM) : Calculate electron density maps to predict reactivity of the sulfanyl group in nucleophilic substitutions .
- SAR libraries : Synthesize derivatives with modified methoxy/ethyl groups and correlate with activity data (e.g., IC₅₀) .
Q. What challenges arise in X-ray crystallography for structural determination?
- Crystal growth : Use vapor diffusion with PEG-based precipitants; microseeding improves crystal size .
- Data refinement : Apply SHELXL for high-resolution refinement, addressing twinning or disorder in the benzofuropyrimidinone core .
- Validation : Cross-check with NMR-derived distance restraints (NOESY) to resolve ambiguities .
Data Contradiction Analysis
Q. How to interpret variability in enzyme inhibition assays?
- Potential causes : Differences in enzyme isoforms, assay pH, or reducing agents (e.g., DTT) affecting disulfide bonds in the sulfanyl group .
- Resolution :
- Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4).
- Include positive controls (e.g., known inhibitors) to calibrate activity .
Methodological Best Practices
- Synthetic protocols : Always degas solvents to prevent oxidation of the thioether group .
- Biological assays : Pre-incubate compounds with serum albumin to mimic in vivo protein binding .
- Data reporting : Use CONSORT guidelines for pharmacological studies to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
